4-Amino-6-bromo-2-methylpyrimidine
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Overview
Description
4-Amino-6-bromo-2-methylpyrimidine is a compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-bromo-2-methylpyrimidine can be represented by the InChI code 1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) . Further analysis of the molecular structure and spectroscopic insights can be found in a comparative study on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol .
Physical And Chemical Properties Analysis
As mentioned earlier, 4-Amino-6-bromo-2-methylpyrimidine is a solid compound that is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . Further analysis of its physical and chemical properties would require more specific studies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Amino-6-bromo-2-methylpyrimidine serves as a precursor in the synthesis of various heterocyclic compounds. Bakavoli et al. (2006) demonstrated its use in creating new thiazolo[4,5-d] pyrimidine derivatives, showcasing its versatility in heterocyclic chemistry. Similarly, Rahimizadeh et al. (2011) explored its reactivity with carbon disulfide, leading to the synthesis of thiazolo[4,5-d]pyrimidines with potential antibacterial applications. These studies underline the compound's utility in developing novel heterocycles with possible therapeutic uses (Bakavoli, Nikpour, & Rahimizadeh, 2006) (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
Development of Antiviral Agents
The structural modification of 4-Amino-6-bromo-2-methylpyrimidine can lead to compounds with significant biological activities. Holý et al. (2002) explored its derivatives for antiviral properties, focusing on its potential against various viruses, including herpes simplex and HIV, highlighting the role of such compounds in developing new antiviral drugs (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Quantum Chemical Insights
The compound has also been a subject of quantum chemical studies to elucidate its molecular structure and properties. Prabavathi and Nilufer (2015) performed a comparative study on its derivatives, providing insights into their vibrational spectra, molecular structure, and electronic properties through density functional theory (DFT) calculations. Such studies offer a deeper understanding of the compound's reactivity and potential applications in various scientific fields (Prabavathi & Nilufer, 2015).
Novel Synthetic Routes and Applications
Research into 4-Amino-6-bromo-2-methylpyrimidine has led to the development of new synthetic methodologies and applications. For instance, Rahimizadeh et al. (2007) outlined a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the compound's role in facilitating the synthesis of complex heterocyclic systems with potential pharmacological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It’s suggested that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This could potentially be a mechanism for 4-Amino-6-bromo-2-methylpyrimidine as well, given the structural similarity.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including nucleic acid synthesis and various signaling pathways .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported .
properties
IUPAC Name |
6-bromo-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWWKIWMCYZMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719204 |
Source
|
Record name | 6-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1161763-15-0 |
Source
|
Record name | 6-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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